5-cinnamyl-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
1-(2-hydroxyethyl)-5-[(E)-3-phenylprop-2-enyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-10-9-20-15-14(11-18-20)16(22)19(12-17-15)8-4-7-13-5-2-1-3-6-13/h1-7,11-12,21H,8-10H2/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPVZKRIVVBWGA-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=NC3=C(C2=O)C=NN3CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=NC3=C(C2=O)C=NN3CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cinnamyl-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities while maintaining quality standards.
Chemical Reactions Analysis
Types of Reactions
5-cinnamyl-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibit significant anticancer properties. Research has shown that these compounds can inhibit key signaling pathways involved in cancer progression, particularly targeting KRAS mutations which are prevalent in many cancers. A study highlighted the potential of pyrazolo derivatives in inhibiting cancer cell proliferation and inducing apoptosis in tumor cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been found to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for developing anti-inflammatory drugs . This application is particularly relevant in treating chronic inflammatory diseases.
Neuroprotective Properties
Emerging research suggests that 5-cinnamyl-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one may have neuroprotective effects. Studies have indicated its potential in reducing oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .
Agricultural Applications
Pesticidal Activity
The compound's unique structure allows it to function as a bioactive agent against various pests and pathogens. Research has demonstrated its efficacy as an antifungal agent, providing a potential alternative to conventional pesticides. Its application in crop protection could reduce reliance on synthetic chemicals while promoting sustainable agricultural practices .
Materials Science Applications
Polymer Chemistry
In materials science, this compound has been explored as a monomer for synthesizing novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .
Nanocomposites Development
The compound has also been used in the development of nanocomposites. Its incorporation into polymer matrices can enhance the electrical and thermal conductivity of the materials, opening avenues for applications in electronics and energy storage devices .
Case Studies
Mechanism of Action
The mechanism of action of 5-cinnamyl-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Effects on Bioactivity: Cinnamyl vs. Hydroxyethyl vs. Methyl/Trifluoroalkyl: The hydroxyethyl group increases hydrophilicity, contrasting with the lipophilic trifluoroalkyl group in the PDE9 inhibitor and the compact methyl group in the antifungal derivatives .
- Synthetic Efficiency: The use of acidic cesium salt of Preyssler nanoparticles (Cs₁₂H₂[NaP₅W₃₀O₁₁₀]) in related syntheses achieves higher yields (up to 92%) and greener conditions compared to traditional acid catalysts like HCl or polyphosphoric acid .
- Biological Performance: Antifungal derivatives with arylamino groups demonstrate substituent-dependent efficacy, with methyl groups outperforming benzyl analogs. This suggests that the cinnamyl group’s bulkiness may require optimization for antimicrobial applications.
Pharmacological Potential
- Enzyme Inhibition : The PDE9 inhibitor shows that bulky substituents (e.g., trifluoroalkyl) enhance selectivity. The cinnamyl group’s aromaticity may similarly target kinases or phosphodiesterases.
- Solubility and Toxicity : The hydroxyethyl group likely reduces cytotoxicity compared to halogenated analogs (e.g., 2,4-dinitrophenyl ), aligning with trends in drug design favoring polar substituents .
Biological Activity
5-Cinnamyl-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by a unique pyrazolo[3,4-d]pyrimidine core structure, which is known for its potential pharmacological activities. The presence of the cinnamyl and hydroxyethyl substituents enhances its solubility and biological interactions.
1. Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study focusing on similar pyrazole compounds demonstrated their effectiveness against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). These compounds were tested for cytotoxicity, revealing promising results when used in combination with conventional chemotherapy agents like doxorubicin. The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells .
2. Anti-inflammatory Effects
The compound has shown notable anti-inflammatory activity. In vitro studies demonstrated that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests a potential role in treating inflammatory diseases .
3. Antimicrobial Properties
This compound has also been evaluated for its antimicrobial efficacy. Similar pyrazole compounds have demonstrated activity against a range of pathogenic bacteria and fungi, indicating that this compound may possess broad-spectrum antimicrobial properties .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic route often includes cyclization reactions to form the pyrazole ring followed by functionalization to introduce the cinnamyl and hydroxyethyl groups.
Case Study 1: Anticancer Activity Assessment
In a recent study, researchers synthesized several pyrazole derivatives, including this compound. These compounds were subjected to cytotoxicity assays against various cancer cell lines. The results indicated that the compound exhibited a significant reduction in cell viability at micromolar concentrations, with enhanced effects noted when combined with doxorubicin.
Case Study 2: Anti-inflammatory Mechanisms
Another investigation explored the anti-inflammatory mechanisms of pyrazole derivatives. The study utilized an LPS-induced inflammation model in vitro. The results showed that treatment with this compound significantly decreased the levels of inflammatory markers compared to untreated controls.
Research Findings Summary Table
Q & A
Basic: What are the common synthetic routes for 5-cinnamyl-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, and what methodological considerations are critical for reproducibility?
Answer:
The synthesis typically involves cyclocondensation of 5-amino-pyrazole precursors with aldehydes or ketones. Key methodologies include:
- Acid-catalyzed condensation : Using formic acid or Preyssler nanoparticles (Cs12H2[NaP5W30O110]) to promote regioselective cyclization .
- Tandem aza-Wittig and annulation reactions : Employing iminophosphorane intermediates with aromatic isocyanates and hydrazine, achieving yields of 52–92% .
Critical factors : Solvent choice (e.g., water for green synthesis ), temperature control (40–100°C), and catalyst loading (e.g., 5 mol% Preyssler nanoparticles) .
Basic: What spectroscopic and crystallographic techniques are used to confirm the structure of this compound and its derivatives?
Answer:
- X-ray crystallography : Monoclinic space group P21/n with unit cell parameters (e.g., a = 4.6448 Å, β = 93.554°) resolves hydrogen-bonding networks and intermolecular interactions .
- NMR and MS : <sup>1</sup>H/<sup>13</sup>C NMR confirms substitution patterns (e.g., cinnamyl vs. hydroxyethyl groups), while high-resolution MS validates molecular weight .
- HPLC : Purity assessment (>95%) is critical for pharmacological studies .
Advanced: How can researchers optimize the synthesis of this compound to improve yield and regioselectivity?
Answer:
- Catalyst screening : Preyssler nanoparticles enhance reaction rates and regioselectivity via Brønsted acid sites, reducing byproducts .
- Solvent engineering : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while water enables eco-friendly synthesis .
- Temperature modulation : Lower temperatures (40–60°C) favor kinetic control, reducing side reactions in cyclization steps .
Example : Using Cs12H2[NaP5W30O110] increased yields from 19% to 70% for analogous pyrazolo-pyrimidines .
Advanced: What structure-activity relationships (SAR) govern the antitumor and antifungal properties of this compound?
Answer:
- Substituent effects :
- Cinnamyl group : Enhances lipophilicity and membrane penetration, critical for antitumor activity .
- Hydroxyethyl moiety : Improves solubility but may reduce potency; balancing hydrophilicity is key .
- Thioether derivatives : Analogues with benzylthio groups (e.g., 6-((3-fluorobenzyl)thio)-) show enhanced antifungal activity (100% inhibition at 50 mg/L against Sclerotinia) .
- Electron-withdrawing groups : Chloro or fluoro substituents on aryl rings increase electrophilicity, boosting DNA intercalation .
Advanced: How can conflicting crystallographic data (e.g., bond lengths vs. computational models) be resolved during structural analysis?
Answer:
- Software refinement : SHELXL (via SHELX suite) refines crystallographic data against high-resolution diffraction patterns, addressing discrepancies in bond lengths or angles .
- Validation tools : Rfree values and residual density maps identify errors in electron density fitting .
- Comparative analysis : Cross-validate with spectroscopic data (e.g., <sup>13</sup>C NMR chemical shifts vs. DFT-predicted values) .
Advanced: What computational strategies are effective for predicting the binding affinity of this compound to biological targets like PDE9 or ALDH1A?
Answer:
- Molecular docking : Crystal structures of PDE9 inhibitors (e.g., PDB ID for PDE9-inhibitor complexes) guide pose prediction, with scoring functions (AutoDock Vina) evaluating hydrogen bonds and hydrophobic interactions .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on key residues (e.g., ALDH1A catalytic cysteine) .
- QSAR models : Train models using IC50 data from analogues (e.g., 15a–15e derivatives) to predict bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
